N-(4-ethylphenyl)-2,2,2-trifluoroacetamide
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Overview
Description
Acetanilide, 4’-ethyl-2,2,2-trifluoro- is a chemical compound that belongs to the class of acetanilides It is characterized by the presence of an ethyl group at the 4’ position and three fluorine atoms at the 2,2,2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 4’-ethyl-2,2,2-trifluoro- typically involves the reaction of 4’-ethylacetanilide with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the production of Acetanilide, 4’-ethyl-2,2,2-trifluoro- may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Types of Reactions:
Oxidation: Acetanilide, 4’-ethyl-2,2,2-trifluoro- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under specific conditions to yield reduced derivatives.
Substitution: Substitution reactions involving Acetanilide, 4’-ethyl-2,2,2-trifluoro- can occur, where the trifluoromethyl group may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Acetanilide, 4’-ethyl-2,2,2-trifluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Acetanilide, 4’-ethyl-2,2,2-trifluoro- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. This interaction can lead to changes in the activity or function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Acetanilide: The parent compound without the ethyl and trifluoromethyl groups.
4’-Ethylacetanilide: Similar structure but lacks the trifluoromethyl group.
2,2,2-Trifluoroacetanilide: Contains the trifluoromethyl group but lacks the ethyl group.
Uniqueness: Acetanilide, 4’-ethyl-2,2,2-trifluoro- is unique due to the presence of both the ethyl and trifluoromethyl groups
Properties
CAS No. |
14618-46-3 |
---|---|
Molecular Formula |
C10H10F3NO |
Molecular Weight |
217.19 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3NO/c1-2-7-3-5-8(6-4-7)14-9(15)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
VEYAGSUQCDESMW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(F)(F)F |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(F)(F)F |
14618-46-3 | |
Synonyms |
AcetaMide, N-(4-ethylphenyl)-2,2,2-trifluoro- |
Origin of Product |
United States |
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